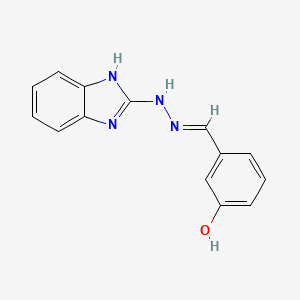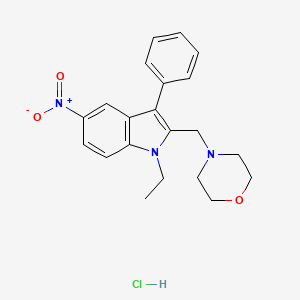
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
Vue d'ensemble
Description
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as HBH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HBH belongs to the class of hydrazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone varies depending on the application. In cancer research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone induces apoptosis by targeting the mitochondria and activating the caspase pathway. The disruption of the cell cycle and prevention of DNA synthesis also contribute to the inhibition of cancer cell growth.
In anti-inflammatory research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone inhibits the production of pro-inflammatory cytokines by suppressing NF-κB activation. The reduction of ROS and lipid peroxidation also contributes to the anti-inflammatory effect.
In anti-viral research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone inhibits viral replication by disrupting viral envelope proteins and preventing viral entry and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone vary depending on the application. In cancer research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone induces apoptosis in cancer cells and inhibits cancer cell growth. In anti-inflammatory research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing ROS and lipid peroxidation. In anti-viral research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone inhibits viral replication and prevents viral entry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is its potential therapeutic properties in various fields of research. Its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication makes it a promising candidate for further research. However, one limitation of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone.
Orientations Futures
There are several future directions for 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone research. In cancer research, further studies are needed to determine the efficacy of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone in vivo and its potential as a chemotherapeutic agent. In anti-inflammatory research, studies are needed to determine the optimal dosage and toxicity of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone and its potential as an anti-inflammatory agent. In anti-viral research, further studies are needed to determine the mechanism of action of 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone and its potential as an antiviral agent. Overall, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has shown promising potential in various fields of research and further studies are needed to determine its full therapeutic potential.
Applications De Recherche Scientifique
3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been studied for its potential therapeutic properties in various fields of research. In cancer research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to induce apoptosis in cancer cells by targeting the mitochondria and activating the caspase pathway. In addition, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been found to inhibit the growth of cancer cells by disrupting the cell cycle and preventing DNA synthesis.
In anti-inflammatory research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is thought to occur through the suppression of NF-κB activation. Furthermore, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the inflammatory response.
In anti-viral research, 3-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to inhibit the replication of various viruses such as HIV, HCV, and HSV-1. The mechanism of action is thought to involve the inhibition of viral entry and replication through the disruption of viral envelope proteins.
Propriétés
IUPAC Name |
3-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-11-5-3-4-10(8-11)9-15-18-14-16-12-6-1-2-7-13(12)17-14/h1-9,19H,(H2,16,17,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBDTCVXSVQPSR-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B3908740.png)
![1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-chloro-2-thienyl)ethylidene]hydrazonothiocarbamate](/img/structure/B3908759.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3908771.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B3908772.png)
![3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B3908776.png)
![N-cyclohexyl-2-methyl-11-oxo-5,6,7,8,9,11-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepine-3-carboxamide](/img/structure/B3908778.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-methoxybenzylidene)propanohydrazide](/img/structure/B3908785.png)
![butyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B3908786.png)
![3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3908791.png)
![propyl 4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3908799.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908801.png)
![3-[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-1,3-oxazolidin-2-ylidene)propanenitrile](/img/structure/B3908830.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908833.png)